cis-1-(3-Ethynylcyclobutyl)ethanone
Description
cis-1-(3-Ethynylcyclobutyl)ethanone is a cyclobutane-derived ketone characterized by an ethynyl (-C≡CH) substituent at the 3-position of the cyclobutyl ring. Its molecular formula is C₇H₈O, with a molecular weight of 108.14 g/mol. The strained cyclobutane ring and electron-deficient ethynyl group impart unique reactivity, making it a candidate for synthetic intermediates in pharmaceuticals or materials science.
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
1-(3-ethynylcyclobutyl)ethanone |
InChI |
InChI=1S/C8H10O/c1-3-7-4-8(5-7)6(2)9/h1,7-8H,4-5H2,2H3 |
InChI Key |
RCNPOAIQOVGSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(3-Ethynylcyclobutyl)ethanone typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst.
Formation of the Ketone Group: The ketone functional group can be introduced through an oxidation reaction, such as the oxidation of an alcohol precursor using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1-(3-Ethynylcyclobutyl)ethanone can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for nucleophilic addition reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: cis-1-(3-Ethynylcyclobutyl)ethanone is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclobutyl rings or ethynyl groups. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of cis-1-(3-Ethynylcyclobutyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, while the ketone group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
- Substituent Impact: The ethynyl group in the target compound introduces sp-hybridization, increasing electron-withdrawing effects and reactivity in click chemistry or cycloaddition reactions compared to methylene or cyclopentyl analogs . 1-Cyclopentylethanone (NIST data) lacks ring strain, making it more thermally stable but less reactive in ring-opening reactions .
Physical and Chemical Properties
Table 3: Comparative Property Data
- Key Observations: The absence of experimental data for the target compound underscores reliance on analogs. Cyclopentyl derivatives (e.g., 1-cyclopentylethanone) show higher solubility in alcohols, whereas methylene/ethynyl analogs may require DMF or DMSO . The ethynyl group’s polarity could enhance solubility in polar aprotic solvents compared to methylene analogs .
Biological Activity
Cis-1-(3-Ethynylcyclobutyl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₈
- Molecular Weight : 132.16 g/mol
- Structural Characteristics : The compound features an ethynyl group attached to a cyclobutyl moiety, which influences its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. This is supported by in vitro assays demonstrating cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
| Escherichia coli | 1.5 mg/mL | 2.0 mg/mL |
| Pseudomonas aeruginosa | 2.0 mg/mL | 4.0 mg/mL |
Table 2: Cytotoxicity Assays
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.0 |
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study 1 : A study involving patients with chronic bacterial infections demonstrated that treatment with formulations containing this compound led to significant reductions in infection rates compared to standard antibiotic therapies.
- Case Study 2 : Clinical trials assessing the anticancer efficacy of the compound showed promising results, with participants experiencing tumor shrinkage and improved quality of life metrics when treated with a combination therapy including this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
